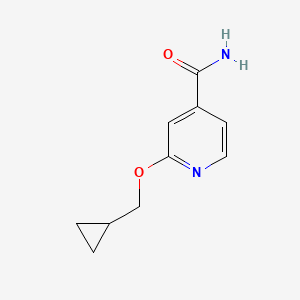

2-(Cyclopropylmethoxy)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isonicotinamide, a compound related to “2-(Cyclopropylmethoxy)isonicotinamide”, has been reported . A thermophilic NHase from Carbonactinospora thermoautotrophicus was selected and its activity was substantially improved by a “toolbox” screening strategy . The yield of isonicotinamide reached 2.89 M (352 g L −1), the substrate (4-cyanopyridine) was exhausted and the conversion was 100% .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as FTIR-ATR, 1 H- and 13 C { 1 H}-NMR spectroscopies, and single crystal X-ray diffraction method .Chemical Reactions Analysis

Isonicotinamide, a compound related to “this compound”, has been observed to exhibit pressure-induced superelastic behaviour . This behaviour is due to the reversible single-crystal to single-crystal transformation exhibited by the system .Wissenschaftliche Forschungsanwendungen

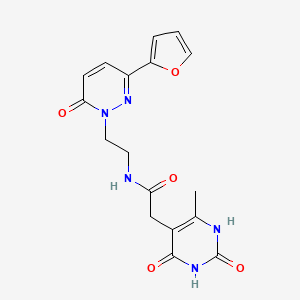

Cyclisation and Spirocyclic Compounds

Research by Brice and Clayden (2009) highlights the cyclisation of isonicotinamides, like 2-(Cyclopropylmethoxy)isonicotinamide, with N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents. This process is induced by an electrophile, resulting in the formation of spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised. Such compounds have potential applications in the synthesis of complex organic molecules with unique properties (H. Brice & J. Clayden, 2009).

Co-Crystallization and Material Science

Lemmerer and Fernandes (2012) explored the co-crystallization of isonicotinamide with various cyclic carboxylic acids, demonstrating the vast potential of isonicotinamide derivatives in forming co-crystals with different stoichiometries and structural properties. These co-crystals can be used in material science for creating materials with tailored properties, such as enhanced stability, solubility, or novel functionalities (A. Lemmerer & M. Fernandes, 2012).

Imaging Agents in Medical Research

Gao, Wang, and Zheng (2017) synthesized derivatives of this compound for use as potential PET imaging agents, targeting the GSK-3 enzyme in Alzheimer's disease. This application signifies the compound's relevance in developing diagnostic tools for neurodegenerative diseases, showcasing its versatility beyond traditional chemical applications (Mingzhang Gao, Min Wang, & Q. Zheng, 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that isonicotinamide, a related compound, functions as a component of the coenzyme nad . This suggests that 2-(Cyclopropylmethoxy)isonicotinamide may also interact with similar biochemical pathways.

Mode of Action

Studies on isoniazid, another related compound, have shown that its reactivity can be modulated by metal coordination chemistry

Biochemische Analyse

Biochemical Properties

It is known that isonicotinamide, a related compound, can form cocrystals with alkanediacids . This suggests that 2-(Cyclopropylmethoxy)isonicotinamide may also interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Related compounds such as isonicotinamide have been shown to exhibit superelastic behavior in certain conditions . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that isonicotinamide, a related compound, can undergo pressure-induced superelastic behavior . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that isonicotinamide, a related compound, can exhibit specific polymorphic forms in specific solvents . This suggests that this compound may also exhibit changes in its effects over time, potentially involving stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is known that isonicotinamide, a related compound, can be involved in one-carbon metabolism and contribute to nucleotide biosynthesis . This suggests that this compound may also be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors .

Transport and Distribution

It is known that isonicotinamide, a related compound, can form specific polymorphic forms in specific solvents . This suggests that this compound may also be transported and distributed within cells and tissues in a similar manner .

Subcellular Localization

It is known that isonicotinamide, a related compound, can be an endogenous metabolite of peroxisomes . This suggests that this compound may also be localized in specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-10(13)8-3-4-12-9(5-8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHKXQPTHMGDPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-3-nitrobenzamide](/img/structure/B2877914.png)

![1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877915.png)

![(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-enoyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B2877921.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2877922.png)

![N-(3-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2877923.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2877928.png)

![N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2877929.png)

![N-[1-(butylcarbamoyl)cyclohexyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2877931.png)

![N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877934.png)